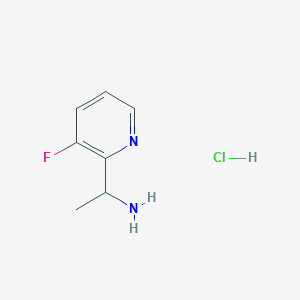
2-Chloro-3-fluoro-5-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-3-fluoro-5-isopropoxipirimidina es un compuesto químico con la fórmula molecular C8H9ClFNO. Es un derivado de la piridina que presenta grupos funcionales cloro, flúor e isopropoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-3-fluoro-5-isopropoxipirimidina generalmente involucra la introducción de grupos cloro, flúor e isopropoxi en un anillo de piridina. Un método común implica la reacción de 2-cloropiridina con agentes fluorantes en condiciones controladas para introducir el átomo de flúor. El grupo isopropoxi se puede introducir mediante reacciones de sustitución nucleofílica utilizando isopropanol o sus derivados .
Métodos de Producción Industrial
La producción industrial de 2-Cloro-3-fluoro-5-isopropoxipirimidina puede implicar la síntesis a gran escala utilizando vías de reacción similares a las de los entornos de laboratorio, pero optimizadas para obtener rendimientos más altos y rentabilidad. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-3-fluoro-5-isopropoxipirimidina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro y flúor pueden ser sustituidos por otros nucleófilos en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, alcoholes y tioles.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reacciones de Acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan comúnmente en el acoplamiento de Suzuki-Miyaura.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varias piridinas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos .
Aplicaciones Científicas De Investigación
2-Cloro-3-fluoro-5-isopropoxipirimidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el desarrollo de moléculas biológicamente activas, incluidas posibles sustancias farmacéuticas.
Medicina: Investigación sobre sus posibles efectos terapéuticos y como bloque de construcción para el desarrollo de fármacos.
Industria: Se utiliza en la producción de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-3-fluoro-5-isopropoxipirimidina depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías exactas involucradas pueden variar, pero generalmente involucran la unión a sitios activos o la alteración de la conformación de las moléculas diana .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Cloro-5-fluoro-3-isopropoxipirimidina
- 5-Cloro-3-fluoro-2-hidroxipirimidina
- 2-Cloro-3-fluoro-5-metoxipirimidina
Singularidad
2-Cloro-3-fluoro-5-isopropoxipirimidina es única debido a la disposición específica de sus grupos funcionales, que imparte propiedades químicas y reactividad distintas. Esto la hace valiosa para aplicaciones sintéticas específicas y propósitos de investigación .
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9ClFNO/c1-5(2)12-6-3-7(10)8(9)11-4-6/h3-5H,1-2H3 |
Clave InChI |
COXVXQLBKPCCIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(N=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B12090557.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)
![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)


![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)
![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)



